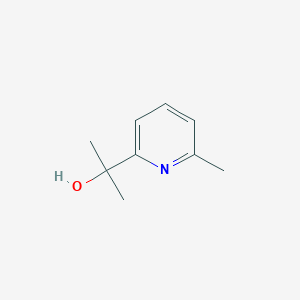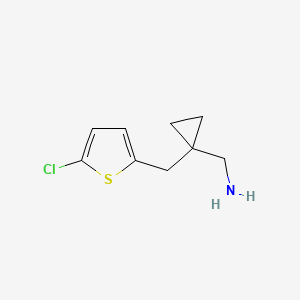
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H12ClNS It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further linked to a 5-chlorothiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the 5-Chlorothiophen-2-ylmethyl Intermediate: This step involves the chlorination of thiophene to obtain 5-chlorothiophene, which is then subjected to a methylation reaction to form 5-chlorothiophen-2-ylmethyl.
Cyclopropylation: The 5-chlorothiophen-2-ylmethyl intermediate is then reacted with cyclopropylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: A related compound with a similar thiophene structure but lacking the cyclopropyl group.
Cyclopropylamine: A simpler amine with a cyclopropyl group but without the thiophene moiety.
Thiophene Derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the 5-chlorothiophen-2-yl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C9H12ClNS |
|---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H12ClNS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2H,3-6,11H2 |
InChI Key |
RNIVTFPEVTXPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



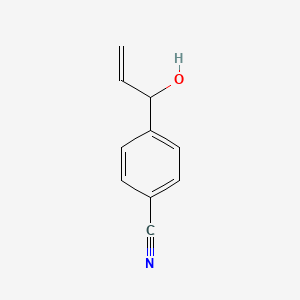
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)
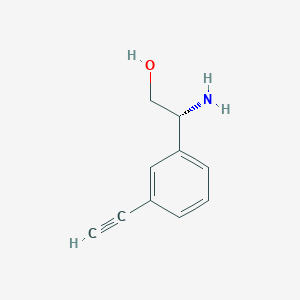
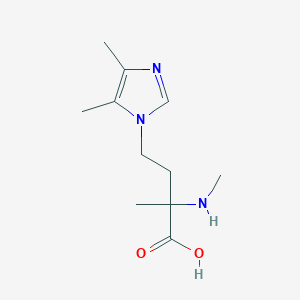


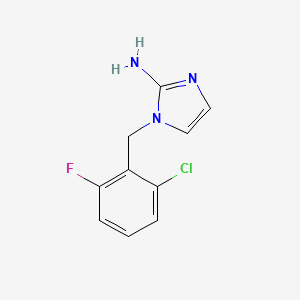
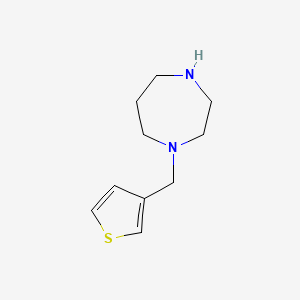


![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
